(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone
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Overview
Description
The compound belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidines . These are heterocyclic compounds obtained through various synthetic routes . They have been used in medicinal chemistry for their potential biological activities .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazolo[4,5-d]pyridazines, a class to which the compound belongs, often involves the reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate. This yields a diacylhydrazide, which can be cyclized with either high heat or acid .Molecular Structure Analysis
The molecular structure of this class of compounds is characterized by a triazole ring fused to a pyrimidine ring . The exact structure of the specific compound would depend on the substituents at various positions on these rings.Chemical Reactions Analysis
The chemical reactions involving these compounds are typically related to their synthesis. As mentioned, one common method involves the reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate .Scientific Research Applications
Anticancer and Antituberculosis Studies
- Anticancer and Antituberculosis Properties: A study conducted by Mallikarjuna et al. (2014) focused on synthesizing derivatives of (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone and testing them for in vitro anticancer activity against human breast cancer cells and antituberculosis activity. The results revealed significant anticancer and antituberculosis properties in some of these compounds, notably compound 3c, which showed both activities (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activities
- Antimicrobial Properties: Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives related to the compound of interest and evaluated their antimicrobial activities. Some of these derivatives exhibited good to moderate activities against various microorganisms, indicating the potential of this chemical structure in antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis and Structural Analysis
- Synthesis and Crystal Structure: A study by Repich et al. (2017) on a similar compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, provided insights into the synthesis process and the crystal structure of these types of compounds. This is relevant for understanding the chemical and physical properties of this compound (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold have been found to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
This can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7, hct-116, and hepg-2 .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2,6-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2N7O/c22-13-4-6-14(7-5-13)31-20-18(27-28-31)19(25-12-26-20)29-8-10-30(11-9-29)21(32)17-15(23)2-1-3-16(17)24/h1-7,12H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAUOVNBQCMTQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=C(C=CC=C5F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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